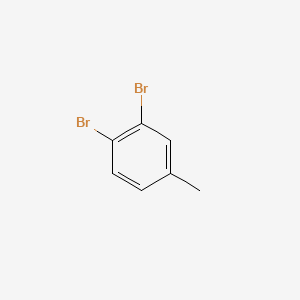

3,4-Dibromotoluene

Übersicht

Beschreibung

3,4-Dibromotoluene: is an organic compound with the molecular formula C7H6Br2 . It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by bromine atoms at the 3 and 4 positions. This compound appears as a colorless solid with a characteristic odor and is sparingly soluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Dibromotoluene can be synthesized through various methods. One common method involves the bromination of toluene using bromine in the presence of a catalyst such as iron(III) bromide. Another method involves the diazotization of 3,4-diaminotoluene followed by treatment with cuprous bromide in hydrobromic acid .

Industrial Production Methods: In industrial settings, this compound is typically produced through the bromination of toluene. The reaction is carried out in a controlled environment to ensure the selective substitution of bromine atoms at the desired positions on the benzene ring .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atoms in 3,4-dibromotoluene are susceptible to nucleophilic substitution under specific conditions. For example:

- Cross-Coupling Reactions : Palladium-catalyzed coupling with Grignard reagents (e.g., 2-mesitylmagnesium bromide) yields biaryl or terphenyl derivatives. The reaction pathway depends on catalysts and ligands:

| Reaction Conditions | Major Product | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂, no ligand | 4,4″-dimethyl-(1,1′,2′,1″)-terphenyl | 65% | |

| Pd(OAc)₂, t-Bu₃P | 2-chloro-4′-methylbiphenyl | 93% |

Reduction Reactions

The bromine substituents can be reduced to hydrogen under catalytic hydrogenation:

- Dehalogenation : Treatment with H₂ gas and a palladium catalyst removes bromine atoms, yielding toluene derivatives .

- Example: Full reduction produces toluene , while partial reduction retains one bromine atom.

Oxidation Reactions

The methyl group on the toluene ring undergoes oxidation under strong acidic conditions:

- Conversion to Carboxylic Acid : Using KMnO₄ in acidic media oxidizes the methyl group to a carboxylic acid, forming 3,4-dibromobenzoic acid .

- Aldehyde Formation : Controlled oxidation with milder agents (e.g., CrO₃) may yield 3,4-dibromobenzaldehyde .

Electrophilic Aromatic Substitution

Despite bromine’s electron-withdrawing nature, this compound can undergo electrophilic substitution at activated positions:

- Nitration : Directed by the meta- and para-directing effects of bromine, nitration produces 3,4-dibromo-5-nitrotoluene .

Domino Reactions

In Pd-catalyzed domino reactions, this compound participates in sequential coupling and cyclization:

- Reaction with 2-mesitylmagnesium bromide and Pd(OAc)₂ forms 2,4-dimethylfluorene through aryne intermediates .

Biological Activity

While not a direct chemical reaction, derivatives of this compound exhibit biological properties:

Wissenschaftliche Forschungsanwendungen

Chemistry: 3,4-Dibromotoluene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: While specific applications in biology and medicine are limited, derivatives of this compound may be explored for their potential biological activities and pharmaceutical applications .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also employed in the synthesis of polymers and materials with specific properties .

Wirkmechanismus

The mechanism of action of 3,4-Dibromotoluene primarily involves its reactivity as an aryl bromide. The bromine atoms on the benzene ring make it susceptible to nucleophilic substitution reactions. The compound can also undergo electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing bromine atoms, which activate the benzene ring towards electrophiles .

Vergleich Mit ähnlichen Verbindungen

- 2,5-Dibromotoluene

- 2,6-Dibromotoluene

- 3,5-Dibromotoluene

- 4-Bromotoluene

Comparison: 3,4-Dibromotoluene is unique due to the specific positioning of the bromine atoms at the 3 and 4 positions on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, 2,5-Dibromotoluene and 2,6-Dibromotoluene have different reactivity patterns due to the different positions of the bromine atoms .

Biologische Aktivität

3,4-Dibromotoluene (DBT), a brominated derivative of toluene, has garnered attention in various fields due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, toxicity, and pharmacological properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the molecular formula and is known for its two bromine substituents located at the 3 and 4 positions on the toluene ring. The compound's structural formula is represented as follows:

Synthesis

The synthesis of this compound typically involves bromination reactions using bromine in a solvent like acetic acid. The reaction conditions must be controlled to prevent over-bromination and to achieve the desired product yield. For example, a typical synthesis method involves the slow addition of bromine to p-toluidine under controlled temperatures to yield this compound with good purity .

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study conducted on various brominated compounds indicated that DBT demonstrated effective inhibition against several strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were found to be promising compared to other tested compounds .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

| Control (No Treatment) | - | - |

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effect of this compound on various cell lines. These studies revealed that DBT exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For instance, a study reported an IC50 value of approximately 15 µM against HeLa cells .

Toxicological Profile

While exploring the biological activity of DBT, it is crucial to consider its toxicological profile. Toxicity studies indicate that exposure to high concentrations of DBT can lead to adverse effects on human health and the environment. The compound has been classified as potentially hazardous due to its ability to induce cellular stress responses .

Case Study: Antifungal Activity

A specific case study evaluated the antifungal activity of this compound against Candida albicans. The results indicated that DBT inhibited fungal growth effectively at concentrations as low as 50 µg/mL. This suggests a potential application in antifungal therapies .

Case Study: Environmental Impact

Another study focused on the environmental impact of dibrominated compounds, including DBT. It was found that these compounds can accumulate in aquatic environments and pose risks to aquatic organisms. The study emphasized the need for careful management and regulation of such compounds in industrial applications .

Eigenschaften

IUPAC Name |

1,2-dibromo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCPXNOCWDGYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209782 | |

| Record name | Benzene, 1,2-dibromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60956-23-2 | |

| Record name | 1,2-Dibromo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60956-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dibromo-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60956-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dibromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 3,4-dibromotoluene in benzoxazole synthesis according to the research?

A1: The research paper explores copper-catalyzed domino annulation reactions for benzoxazole synthesis. While not the primary focus of the study, this compound's reactivity was investigated using the first approach described. This approach involved the copper-catalyzed reaction of 1,2-dihaloarenes with primary amides. The researchers found that while this method worked for 1,2-dibromobenzene, it was not regioselective for this compound. [] This means that the reaction did not selectively target one specific bromine atom over the other, leading to a mixture of products. This lack of regioselectivity limited the method's usefulness for this compound and highlighted the need for alternative approaches.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.